molecular formula C4H11N3S2 B3284023 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea CAS No. 77780-34-8

3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea

Cat. No.: B3284023
CAS No.: 77780-34-8
M. Wt: 165.3 g/mol
InChI Key: NCUMMMUOIZYPAX-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea is an organic compound with the molecular formula C4H11N3S2 and a molecular weight of 165.28 g/mol . This compound is characterized by the presence of an amino group, a thiourea moiety, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea typically involves the reaction of 2-(methylsulfanyl)ethylamine with thiourea under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .

Scientific Research Applications

3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea is unique due to the presence of both the amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

IUPAC Name

1-amino-3-(2-methylsulfanylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3S2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUMMMUOIZYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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